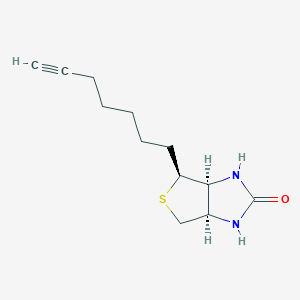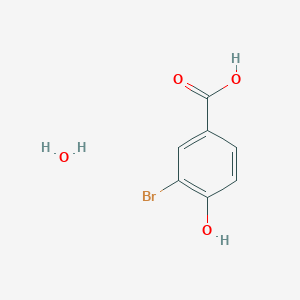
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole (5-BE3MP) is an organic compound belonging to the pyrrole family. It is a heterocyclic compound composed of a five-membered ring with one nitrogen atom and four carbon atoms. This compound has been studied for its potential applications in various scientific fields such as organic synthesis, catalysis, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole is still not fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom in the pyrrole ring and the substrate. This covalent bond is believed to be formed through the donation of an electron from the nitrogen atom to the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole are still being studied. However, it has been shown to interact with proteins and other small molecules in the body. It is believed to have an anti-inflammatory effect and to be involved in the regulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent. It is also relatively easy to handle and can be used in a variety of reactions. However, it is also relatively unstable and can easily decompose in the presence of light and heat.
Orientations Futures
There are a number of potential future directions for the use of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole in scientific research. One potential direction is the development of novel synthetic methods for the synthesis of pyrroles and other heterocyclic compounds. Another potential direction is the use of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole as a probe for studying protein-ligand interactions. Additionally, further research could be done to explore the biochemical and physiological effects of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole and its potential therapeutic applications. Finally, further research could be done to explore the potential applications of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole in catalysis and organic synthesis.
Méthodes De Synthèse
The synthesis of 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole can be achieved through several methods, including the Sandmeyer reaction, the Sonogashira coupling, and the Buchwald-Hartwig reaction. The Sandmeyer reaction involves the reaction of an aryl halide with a copper salt in the presence of a base such as sodium hydroxide. The Sonogashira coupling involves the reaction of an aryl halide or an aryl triflate with an alkyne in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the reaction of an aryl halide or an aryl triflate with an amine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has found a range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in catalysis reactions, and as a biochemical probe in biochemistry. In organic synthesis, 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has been used to synthesize a variety of compounds such as pyrrolopyridines and other heterocyclic compounds. In catalysis, 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has been used to catalyze the reaction of aryl halides with aryl triflates. In biochemistry, 5-Benzyl-2-ethyl-3-methyl-1H-pyrrole has been used as a probe to study the interaction of proteins with small molecules.
Propriétés
IUPAC Name |
5-benzyl-2-ethyl-3-methyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-14-11(2)9-13(15-14)10-12-7-5-4-6-8-12/h4-9,15H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQBGHIIRXBSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-ethyl-3-methyl-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

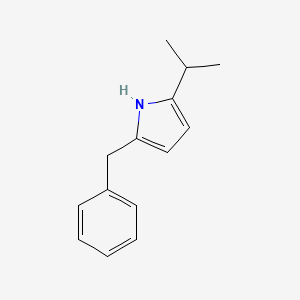
![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
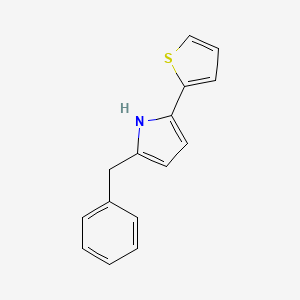

![2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B6335836.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)



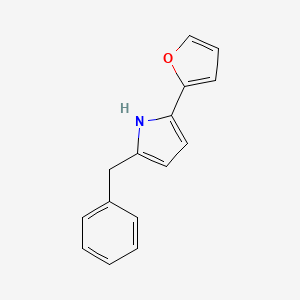
![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)
